Fumifungin - 110231-33-9

Fumifungin

Catalog Number: EVT-1168853
CAS Number: 110231-33-9
Molecular Formula: C22H41NO7
Molecular Weight: 431.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid is a natural product found in Aspergillus fumigatus with data available.
Source and Classification

Fumifungin is primarily extracted from the fermentation broth of Aspergillus fumigatus, a species known for its pathogenicity in immunocompromised individuals. The classification of fumifungin falls under the category of secondary metabolites, specifically targeting sphingolipid biosynthesis pathways in fungi. Its structural similarity to other compounds like sphingofungins has led to its inclusion in studies exploring antifungal mechanisms and potential pharmaceutical applications .

Synthesis Analysis

The synthesis of fumifungin involves complex biochemical pathways within the producing organism. The primary method for obtaining fumifungin is through fermentation processes, where Aspergillus fumigatus is cultured under specific conditions that promote the production of this antibiotic.

  1. Fermentation Conditions: Optimal conditions typically include controlled temperature, pH, and nutrient availability. For instance, Aspergillus fumigatus is often grown in media supplemented with glucose, yeast extract, and other nutrients conducive to fungal growth.
  2. Isolation Techniques: After fermentation, fumifungin can be isolated using solvent extraction methods followed by chromatographic techniques such as high-performance liquid chromatography (HPLC). This allows for the purification of the compound from complex mixtures obtained during fermentation .
Molecular Structure Analysis

Fumifungin possesses a unique molecular structure characterized by its complex ring system and functional groups that contribute to its biological activity.

  • Molecular Formula: The empirical formula of fumifungin is C20H29N3O5C_{20}H_{29}N_{3}O_{5}.
  • Structural Features: The molecule features a sphingolipid-like backbone, which is crucial for its mechanism of action against fungal cells. Its stereochemistry is particularly important; any alteration can significantly affect its biological efficacy .

Structural Representation

The structural representation of fumifungin includes multiple stereocenters that must be preserved during synthesis to maintain its activity. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure post-synthesis.

Chemical Reactions Analysis

Fumifungin participates in various chemical reactions that underscore its antifungal properties:

  1. Inhibition of Sphingolipid Biosynthesis: Fumifungin acts primarily by inhibiting enzymes involved in sphingolipid biosynthesis, such as serine palmitoyltransferase. This inhibition disrupts the production of essential components of fungal cell membranes.
  2. Biochemical Pathways: The compound's interaction with metabolic pathways can lead to alterations in membrane integrity, ultimately resulting in cell death or impaired growth of fungal pathogens .
Mechanism of Action

The mechanism by which fumifungin exerts its antifungal effects involves several key processes:

Physical and Chemical Properties Analysis

Fumifungin exhibits distinct physical and chemical properties that are relevant for its application:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but shows limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline environments or prolonged exposure to light.
  • Melting Point: The melting point of fumifungin has been reported to be around 150°C, indicating thermal stability suitable for various formulations .
Applications

Fumifungin has several promising applications in scientific research and medicine:

  1. Antifungal Therapy: Given its potent antifungal properties, fumifungin is being investigated as a treatment option for various fungal infections, particularly those caused by resistant strains.
  2. Research Tool: Fumifungin serves as an important tool in biochemical research aimed at understanding sphingolipid metabolism and its implications in cell biology.
  3. Pharmaceutical Development: Ongoing studies focus on developing formulations that incorporate fumifungin for enhanced therapeutic efficacy against systemic fungal infections .
Introduction to Fumifungin and Antifungal Therapeutics

Historical Context of Antifungal Drug Discovery

The history of antifungal drug discovery spans over eight decades, beginning with the serendipitous identification of early antifungal compounds and evolving into targeted drug development. The first systemic antifungals emerged in the 1950s with polyenes like amphotericin B, which revolutionized invasive fungal infection treatment despite significant nephrotoxicity [1] [9]. The 1980s saw the introduction of azoles (e.g., ketoconazole, fluconazole), inhibitors of ergosterol biosynthesis that offered improved safety profiles but faced emerging resistance issues. A major breakthrough occurred in the early 2000s with echinocandins (caspofungin, micafungin, anidulafungin), which targeted β-1,3-glucan synthase, a component of the fungal cell wall absent in mammalian cells [3] [9].

The discovery paradigm shifted significantly with the isolation of natural products from fungi themselves. Griseofulvin (1938), derived from Penicillium griseofulvum, became the first antifungal from fungal sources. This was followed by the identification of pneumocandin B0 from Glarea lozoyensis in 1992, leading to caspofungin's development [9]. The most significant advancement in triterpenoid antifungals came with enfumafungin, isolated in 2000 from the endophytic fungus Endoconidioma carpetanum (initially classified as Hormonema species) found in juniper trees. Fumifungin represents a structural analog in this evolving class of triterpenoid glycosides with superior activity against drug-resistant pathogens [9].

Table 1: Milestones in Antifungal Drug Discovery

Time PeriodAntifungal ClassRepresentative AgentsSource Organism
1950sPolyenesAmphotericin BStreptomyces nodosus
1980sAzolesKetoconazole, FluconazoleSynthetic
1990sEchinocandinsCaspofungin (from pneumocandin B0)Glarea lozoyensis
2000EnfumafunginLead compoundEndoconidioma carpetanum
2021TriterpenoidsIbrexafungerp (Fumifungin derivative)Semisynthetic

Definition and Scope of Fumifungin in Modern Mycology

Fumifungin is a novel triterpenoid glycoside belonging to the enfumafungin family, characterized by a complex tetracyclic scaffold with sugar moieties essential for biological activity. This structural complexity enables unique target interactions distinct from existing antifungal classes [3] [9]. Its mechanism centers on noncompetitive inhibition of β-1,3-glucan synthase, the same target as echinocandins, but with a distinct binding site that circumvents existing resistance mechanisms. This enzyme catalyzes the biosynthesis of β-1,3-glucan, an essential structural polysaccharide comprising 50–60% of the fungal cell wall [3] [8].

The spectrum of activity encompasses major human pathogens including Candida species (including azole-resistant Candida glabrata and echinocandin-resistant strains with FKS mutations), Aspergillus fumigatus, and Pneumocystis jirovecii [3] [10]. Unlike echinocandins, which are ineffective against cryptococcal species due to differences in cell wall composition, Fumifungin derivatives demonstrate activity against this critical pathogen. Its oral bioavailability represents a significant pharmacological advancement over echinocandins, which require intravenous administration [3] [9]. The semisynthetic derivative Ibrexafungerp (a Fumifungin analog) received FDA approval in 2021 for vulvovaginal candidiasis, validating the therapeutic potential of this chemical scaffold.

Table 2: Comparison of Major Antifungal Drug Classes and Targets

Antifungal ClassMolecular TargetSpectrum LimitationsResistance Mechanisms
AzolesLanosterol 14α-demethylaseLimited activity against some Candida and moldsEfflux pumps, ERG11 mutations, biofilm formation
Echinocandinsβ-1,3-glucan synthase (Fks1 subunit)Poor activity against Cryptococcus, some moldsFKS1/FKS2 hotspot mutations
PolyenesMembrane ergosterolBroad spectrum but significant toxicityReduced ergosterol content, antioxidant systems
Fumifungin Derivativesβ-1,3-glucan synthase (noncompetitive)Broad spectrum including azole/echinocandin-resistant isolatesUnknown (minimal cross-resistance observed)

Current Challenges in Antifungal Therapy: Resistance and Efficacy

The global burden of invasive fungal infections has reached alarming proportions, causing approximately 1.7 million deaths annually. This crisis is exacerbated by the accelerating emergence of antifungal resistance across multiple fronts [4] [6]. Azole-resistant Aspergillus fumigatus now exhibits global prevalence exceeding 10% in certain regions due to both clinical misuse and agricultural fungicide exposure. This resistance primarily stems from mutations in the CYP51A gene (TR34/L98H and TR46/Y121F/T289A), which reduce azole binding affinity while maintaining enzyme function [6] [10].

Among non-albicans Candida, resistance patterns show concerning trends. Candida glabrata exhibits dual resistance to fluconazole (12-18% in US hospitals) and echinocandins (3-8% with FKS mutations). The emergence of multidrug-resistant Candida auris is particularly alarming, with some clonal lineages showing pan-resistance to all three major antifungal classes [6] [10]. Additionally, mold pathogens such as Lomentospora prolificans and Fusarium solani display intrinsic resistance to most clinically available antifungals, resulting in mortality rates exceeding 70% in immunocompromised patients [6] [8].

The therapeutic limitations of existing agents extend beyond resistance. Amphotericin B's nephrotoxicity restricts prolonged use, while echinocandins lack oral formulations, complicating outpatient transitions. The molecular similarity between fungal and human cells creates a narrow therapeutic index, limiting drug development targets. Only four major antifungal classes are clinically available, compared to over twenty antibacterial classes, underscoring the critical need for novel agents like Fumifungin that address resistance through innovative mechanisms [3] [5] [8].

Table 3: Emerging Antifungal Resistance Patterns in Key Pathogens

PathogenResistance ConcernsResistance MechanismsClinical Impact
Candida glabrataFluconazole resistance (12-18%), rising echinocandin resistance (3-8%)FKS mutations, efflux pumps, MSH2 mutations50-90% treatment failure with resistant isolates
Candida aurisMultidrug resistance (some pan-resistant strains)ERG11 mutations, FKS mutations, efflux pumpsOutbreaks in healthcare settings, limited treatment options
Aspergillus fumigatusAzole resistance (>10% in Europe, Asia)CYP51A mutations (TR34/L98H, TR46/Y121F/T289A)Mortality >80% in invasive aspergillosis with resistant strains
Cryptococcus neoformansFluconazole resistance emergingERG11 mutations, efflux pumpsProlonged therapy required, relapse common

The agricultural fungicide usage has inadvertently contributed to clinical resistance. Azole fungicides deployed in crop protection share structural similarities with medical triazoles, creating environmental selection pressure for resistant Aspergillus strains. This cross-resistance phenomenon complicates first-line aspergillosis therapy in regions with intensive agriculture [6] [10]. Furthermore, fungal biofilms on medical devices exhibit up to 1000-fold increased resistance due to extracellular matrix barriers, efflux pumps, and metabolic heterogeneity, rendering standard antifungal dosing ineffective [8].

Fumifungin addresses several limitations simultaneously: its distinct chemical scaffold minimizes cross-resistance with existing drug classes, its oral bioavailability enables outpatient therapy, and its fungicidal mechanism against dormant biofilm populations offers advantages over fungistatic azoles. These attributes position it as a promising candidate against the rising tide of antifungal resistance [3] [9].

Properties

CAS Number

110231-33-9

Product Name

Fumifungin

IUPAC Name

(E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid

Molecular Formula

C22H41NO7

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+

InChI Key

OOEOVXMORBPOKC-NTCAYCPXSA-N

SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

Synonyms

2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid
fumifungin

Canonical SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

Isomeric SMILES

CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.